molecular formula C21H24N4O2S B2708310 N-(2-(1H-indol-3-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396845-97-8

N-(2-(1H-indol-3-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Katalognummer: B2708310
CAS-Nummer: 1396845-97-8
Molekulargewicht: 396.51
InChI-Schlüssel: ZPXJIQXOPSNUFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the reaction between tryptamine and a carboxylic acid derivative, using N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent . DCC is commonly used for the preparation of esters, amides, or anhydrides .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data . These techniques provide information about the types of atoms in the molecule, their connectivity, and the overall 3D shape of the molecule.

Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition in Humans

One study explored the metabolism and disposition of a structurally related γ-Aminobutyric Acid Type A Receptor Partial Agonist in humans. It detailed the metabolic pathways and the role of specific enzymes in drug biotransformation, which is critical for understanding the pharmacokinetics and dynamics of similar compounds. Such research is foundational for developing new medications and predicting their behavior in the human body (Shaffer et al., 2008).

Pharmacokinetics and Metabolic Patterns

Another study on Meloxicam, a nonsteroidal anti-inflammatory drug, elucidated its pharmacokinetics and metabolic patterns in humans. This research offers insights into how drugs are absorbed, distributed, metabolized, and excreted, highlighting the importance of understanding these processes for effective drug development and therapeutic application (Schmid et al., 1995).

Drug Efficacy and Mechanisms of Action

Research comparing the efficacy of temozolomide versus dacarbazine in treating advanced metastatic malignant melanoma provides a clear example of how understanding a drug's mechanism of action and its metabolic pathways can guide the choice of treatment for specific conditions. Such comparative studies are crucial for optimizing therapeutic strategies and improving patient outcomes (Middleton et al., 2000).

MGMT Immunoexpression and Drug Responsiveness

A study on the responsiveness of pituitary tumors to temozolomide therapy, based on MGMT immunoexpression, illustrates the significance of biomarkers in predicting treatment outcomes. This research underscores the potential of personalized medicine, where treatments can be tailored based on individual genetic markers or expression profiles, to enhance efficacy and minimize adverse effects (Kovacs et al., 2008).

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. It would also be interesting to investigate its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name

7-ethyl-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-3-16-13(2)24-21-25(20(16)27)11-15(12-28-21)19(26)22-9-8-14-10-23-18-7-5-4-6-17(14)18/h4-7,10,15,23H,3,8-9,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXJIQXOPSNUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCCC3=CNC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.